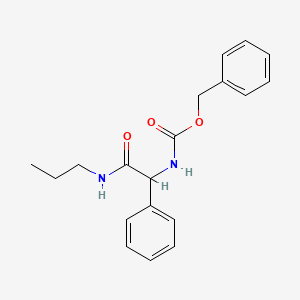
N-Cbz-N'-propyl-DL-phenylglycinamide
Vue d'ensemble
Description
“N-Cbz-N’-propyl-DL-phenylglycinamide” is a chemical compound with the CAS Number: 1393441-66-1 . It has a linear formula of C19H22N2O3 . The IUPAC name for this compound is benzyl 2-oxo-1-phenyl-2-(propylamino)ethylcarbamate .
Molecular Structure Analysis
The molecular structure of “N-Cbz-N’-propyl-DL-phenylglycinamide” can be represented by the InChI code: 1S/C19H22N2O3/c1-2-13-20-18(22)17(16-11-7-4-8-12-16)21-19(23)24-14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) . This indicates that the molecule contains a benzyl group, a phenyl group, a propylamino group, and a carbamate group.Physical And Chemical Properties Analysis
“N-Cbz-N’-propyl-DL-phenylglycinamide” has a molecular weight of 326.4 .Applications De Recherche Scientifique
1. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Summary of Application: This research describes a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application: The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates then react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes: A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
2. Polyethylene Glycol Mediated Facile Protocol for N-Cbz Protection of Amines
- Summary of Application: This research presents an efficient and eco-friendly protocol for the protection of various structurally and electronically divergent aryl and aliphatic amines using Cbz-Cl in the presence of polyethylene glycol (PEG)-400 at room temperature .
- Methods of Application: The method involves the treatment of amines with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of polyethylene glycol (PEG)-400 at room temperature .
- Results or Outcomes: The reaction afforded excellent yields with low as well as high molecular weight PEGs .
3. N-Cbz Protection & Deprotection Mechanism
- Summary of Application: The Cbz protecting group is used to protect amines as less reactive carbamates in organic synthesis. It’s stable to bases and acids, and its removal by reduction is unique .
- Methods of Application: Cbz protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base. The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .
- Results or Outcomes: The Cbz protecting group has been essential in the early days of peptide synthesis. It’s orthogonal to Boc, Trt, Fmoc, and other common protecting groups .
4. N-Cbz Protection & Deprotection Mechanism
- Summary of Application: The Cbz protecting group is used to protect amines as less reactive carbamates in organic synthesis. It’s stable to bases and acids, and its removal by reduction is unique .
- Methods of Application: Cbz protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base. The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .
- Results or Outcomes: The Cbz protecting group has been essential in the early days of peptide synthesis. It’s orthogonal to Boc, Trt, Fmoc, and other common protecting groups .
Safety And Hazards
Propriétés
IUPAC Name |
benzyl N-[2-oxo-1-phenyl-2-(propylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-13-20-18(22)17(16-11-7-4-8-12-16)21-19(23)24-14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIHZKDZXGXUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142883 | |
| Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-N'-propyl-DL-phenylglycinamide | |
CAS RN |
1393441-66-1 | |
| Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



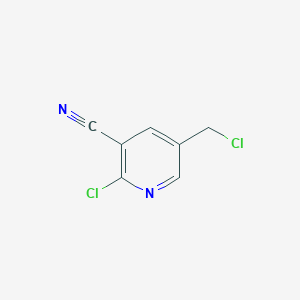
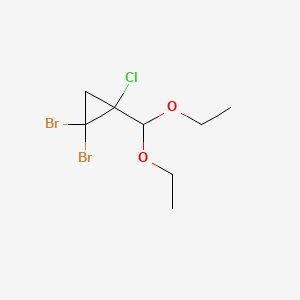

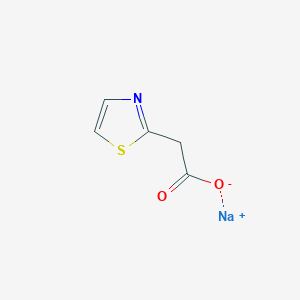
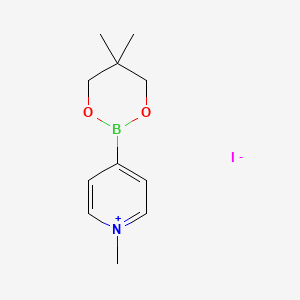
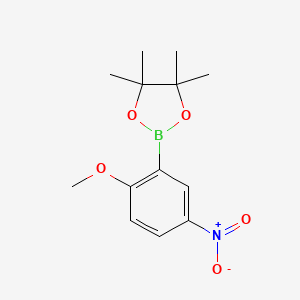
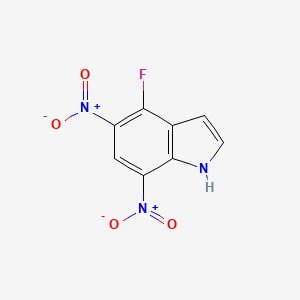
![tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1457874.png)
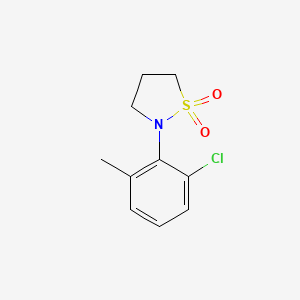

![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)
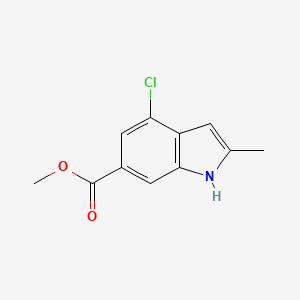
![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)
